molecular formula C7H10N2O4S B2719572 1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid CAS No. 877826-25-0

1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2719572
CAS RN: 877826-25-0
M. Wt: 218.23
InChI Key: JHLFPAOYEMGHPP-UHFFFAOYSA-N
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Description

The compound “1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid” is likely to be an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a carboxylic acid group (-COOH) and a sulfamoyl group (-SO2NH2), both of which are common in a wide range of bioactive molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method . The sulfamoyl and carboxylic acid groups could be introduced through various functional group interconversion reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the sulfamoyl and carboxylic acid functional groups . The exact structure would depend on the positions of these groups on the pyrrole ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrole ring is aromatic and thus relatively stable, but it can undergo electrophilic aromatic substitution reactions . The carboxylic acid group can participate in various reactions such as esterification and amide formation . The sulfamoyl group could also undergo various reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and sulfamoyl groups could increase its solubility in water . The exact properties would need to be determined experimentally .

Scientific Research Applications

Catalytic Applications in Synthesis

1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid finds applications in catalytic processes for synthesizing various organic compounds. For example, it can play a role in synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives. These syntheses involve condensation reactions under mild and green conditions, highlighting the compound's potential in environmentally friendly industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Synthesis of Arylbispyranylmethanes

The compound is also utilized in the preparation of arylbispyranylmethane derivatives. This involves a tandem Knoevenagel condensation and Michael addition procedure, demonstrating the compound's versatility in organic synthesis. The process is noted for its eco-friendly nature, high efficiency, and simple operational procedures (Zolfigol, Navazeni, Yarie, & Ayazi-Nasrabadi, 2016).

Coupling Reactions in Organic Synthesis

Additionally, derivatives of 1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid are employed in copper-catalyzed coupling reactions. These reactions are significant in the synthesis of (hetero)aryl methylsulfones, a class of compounds with pharmaceutical importance (Ma et al., 2017).

Formation of Supramolecular Synthons

In crystal engineering strategies, this compound can be involved in the formation of carboxylic acid-pyridine supramolecular synthons. These synthons are significant in understanding the self-assembly processes in the crystal structures of related organic compounds (Vishweshwar, Nangia, & Lynch, 2002).

Sulfenylation Reactions

1-Methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid and its derivatives can also be used in sulfenylation reactions, particularly for 1-substituted pyrroles and indoles. This demonstrates the compound's utility in the synthesis of sulfur-containing heterocyclic compounds (Gilow, Brown, Copeland, & Kelly, 1991).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation . These properties would need to be assessed through experimental studies .

Future Directions

Future research on this compound could involve further studies to determine its physical and chemical properties, synthesis methods, and potential biological activities. It could also be interesting to explore its potential applications in areas such as medicinal chemistry, given the presence of functional groups that are common in many bioactive compounds .

properties

IUPAC Name

1-methyl-4-(methylsulfamoyl)pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-8-14(12,13)5-3-6(7(10)11)9(2)4-5/h3-4,8H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLFPAOYEMGHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN(C(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid

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